Dihydroxyaluminum gluconate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56449-72-0 |
|---|---|
Molecular Formula |
C6H13AlO9 |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
aluminum;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide |
InChI |
InChI=1S/C6H12O7.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2-5,7-11H,1H2,(H,12,13);;2*1H2/q;+3;;/p-3/t2-,3-,4+,5-;;;/m1.../s1 |
InChI Key |
YMILRBLJDGKUDX-CXKLNRRHSA-K |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[OH-].[OH-].[Al+3] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[OH-].[OH-].[Al+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[OH-].[OH-].[Al+3] |
Origin of Product |
United States |
Synthetic Methodologies for Dihydroxyaluminum Gluconate and Analogous Gluconate Complexes
Inorganic Chemical Synthesis Pathways and Reaction Conditions
Inorganic synthesis provides direct routes to dihydroxyaluminum gluconate by controlling the reaction between aluminum ions and gluconate ligands in an aqueous environment. The success of these methods hinges on the precise manipulation of physical and chemical parameters to favor the formation of the desired complex.
Direct precipitation is a primary method for the synthesis of metal gluconates. This process typically involves the reaction of an aluminum salt with a solution of gluconic acid or an alkali metal gluconate. The formation of this compound can be understood as a complexation reaction where the aluminum ion coordinates with the carboxyl and hydroxyl groups of the gluconate molecule.
Crystallization is a critical subsequent step for purification and obtaining a solid, stable product. The process for metal gluconates often begins with creating a supersaturated aqueous solution, which is then cooled or evaporated to induce crystal formation. google.com For instance, in the production of other metal gluconates, a concentrated solution is prepared at an elevated temperature (e.g., 70°C to 95°C) and then cooled to facilitate crystallization. google.com The introduction of seed crystals can be employed to control the size and uniformity of the resulting crystals. google.comtdcommons.org The efficiency of recovery can be enhanced by techniques such as spray drying a solution that already contains a specific volume of crystals. google.com The presence of gluconate has been shown to influence the crystallization of aluminum hydroxide (B78521) (gibbsite), acting as an inhibitor by affecting nucleation, agglomeration, and growth rates, which underscores the strong interaction between aluminum and gluconate in solution. researchgate.net
Table 1: Factors Influencing Metal Gluconate Crystallization
| Parameter | Description | Impact on Crystallization | Reference |
| Supersaturation | The concentration of the metal gluconate in the solution is raised above its saturation point. | A critical driving force for nucleation and crystal growth. | google.com |
| Temperature | The solution is often heated to dissolve the reactants and then cooled to induce crystallization. | Lower temperatures decrease solubility, promoting the precipitation of crystals. youtube.com | youtube.com |
| Seeding | Introducing small crystals of the desired product into the supersaturated solution. | Promotes the growth of larger, more uniform crystals and controls the final particle size. google.comtdcommons.org | google.comtdcommons.org |
| pH | The acidity or alkalinity of the solution. | Affects the speciation of aluminum and the protonation state of gluconate, influencing complex formation. | nih.gov |
Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to produce crystalline materials. These techniques can be applied to the synthesis of complex metal-organic compounds, including aluminum complexes. researchgate.netacs.org
Hydrothermal Synthesis: This method involves reactions in water at temperatures above its boiling point (100°C) in a sealed vessel called an autoclave. The increased temperature and pressure enhance the solubility of reactants and accelerate reaction kinetics, often leading to the formation of highly crystalline products that may not be accessible under standard conditions. Polysaccharides like alginate can act as reducing and stabilizing agents for the formation of metal nanoparticles within a hydrogel matrix under hydrothermal conditions, demonstrating the reactivity of such systems. nih.gov
Solvothermal Synthesis: This approach is analogous to the hydrothermal method but employs an organic solvent instead of water. researchgate.net The choice of solvent can influence the resulting product's structure and morphology. For example, the solvothermal reaction between gallium acetylacetonate (B107027) and aluminum isopropoxide in 1,4-butanediol (B3395766) yields a solid solution of Ga₅₋ₓAlₓO₇(OH), while using isopropanol (B130326) as the solvent produces γ-Ga₂₋ₓAlₓO₃ defect spinels. acs.org These techniques offer pathways to novel aluminum-organic complexes by facilitating reactions under non-standard conditions. mit.eduacs.org
The controlled synthesis of this compound requires careful optimization of several key reaction parameters to ensure high yield and purity.
Reactant Ratios: The stoichiometry between the aluminum source and the gluconate ligand is fundamental. Studies on the complexation of Al(III) with gluconate have demonstrated the formation of a 1:1 complex in strongly alkaline solutions. nih.gov Adjusting the molar ratio of reactants is crucial for maximizing the formation of the desired dihydroxyaluminum species while minimizing unreacted precursors or the formation of other aluminum hydroxide phases.
Temperature: Temperature influences both the kinetics of the complexation reaction and the solubility of the product. Elevated temperatures can increase the rate of reaction but may also lead to the decomposition of the complex or the formation of undesirable byproducts. For instance, the speciation of hydrolytic aluminum in aqueous solutions is highly dependent on temperature, with higher temperatures favoring the formation of monomeric and small polymeric aluminum species. researchgate.net In the enzymatic production of sodium gluconate, a temperature of 38°C was found to be optimal for the reaction rate while protecting enzyme activity. nih.gov
pH: The pH of the reaction medium is a critical variable. The complexation of Al(III) with gluconate is a pH-independent process in strongly alkaline conditions (pH > 12), proceeding via a condensation reaction. nih.gov However, at different pH ranges, the speciation of both aluminum and gluconic acid changes, which directly impacts the structure and stability of the resulting complex. For example, maintaining a pH between 3.5 and 8 is a condition in some enzymatic processes for converting glucose to gluconic acid. google.com In the context of producing the gluconate precursor, optimal pH for fungal fermentation is between 4.5 and 6.0. nih.gov
Bio-catalytic and Chemo-enzymatic Production of Gluconate Precursors
The availability of high-purity gluconic acid or its salts is a prerequisite for the synthesis of this compound. Biotechnological methods, including microbial fermentation and enzymatic conversion, are the preferred routes for industrial-scale production of these precursors due to their high efficiency and specificity. x-mol.netnih.gov
Microbial fermentation is the primary industrial method for producing gluconic acid. x-mol.netftb.com.hr This process utilizes microorganisms that possess enzymes capable of oxidizing glucose. The most commonly used microorganisms are the fungus Aspergillus niger and bacteria from the Gluconobacter genus. nih.govfrontiersin.org
Aspergillus niger : This filamentous fungus is widely used for its robust growth and high yields of gluconic acid. nih.govnih.gov The key enzyme in A. niger is glucose oxidase (GOD), which is primarily located in the cell wall. frontiersin.orgrsc.org This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to gluconic acid. rsc.org The process requires significant aeration, as molecular oxygen is the electron acceptor. rsc.orgresearchgate.net To maintain an optimal pH for the fermentation (typically 4.5-6.0) and prevent product inhibition, a neutralizing agent such as calcium carbonate is often added, leading to the production of calcium gluconate. nih.govscispace.com
Gluconobacter oxydans : This bacterium utilizes a different enzymatic pathway. The oxidation of glucose is catalyzed by membrane-bound glucose dehydrogenase (GDH), which does not produce hydrogen peroxide as a byproduct. frontiersin.orggoogle.com While efficient, G. oxydans can be sensitive to high glucose concentrations and can further oxidize gluconic acid to keto-gluconates, which can complicate product separation. nih.govfrontiersin.org
Table 2: Comparison of Microbial Systems for Gluconic Acid Production
| Microorganism | Key Enzyme | Typical Substrate | Optimal pH | Optimal Temperature | Key Characteristics | Reference |
|---|---|---|---|---|---|---|
| Aspergillus niger | Glucose Oxidase (GOD) | Glucose (12-14% w/v) | 4.5 - 6.0 | 30°C | High yield, less byproduct, requires high aeration. | nih.govnih.govscispace.com |
| Gluconobacter oxydans | Glucose Dehydrogenase (GDH) | Glucose | ~5.5 | ~30°C | No H₂O₂ byproduct, sensitive to high glucose, potential for over-oxidation. | ftb.com.hrfrontiersin.org |
Beyond fermentation with whole cells, the use of isolated enzymes offers a more controlled method for producing gluconic acid and its derivatives. This approach avoids the complexities of cellular metabolism and can achieve near-quantitative conversion yields. google.comgoogle.com
The most common enzymatic system employs a combination of glucose oxidase (GOD) and catalase. google.comgoogle.com
Glucose Oxidase (GOD): As in A. niger, GOD catalyzes the oxidation of glucose to D-glucono-δ-lactone, with the concurrent production of hydrogen peroxide (H₂O₂). rsc.org
This dual-enzyme system can be used with free enzymes in solution or with immobilized enzymes, which allows for easier separation and reuse of the biocatalysts. google.comgoogle.com The process can achieve over 99% conversion of glucose into gluconic acid in a shorter time frame compared to traditional fermentation. google.com The reaction conditions, such as temperature (preferably 25-40°C), pH (5.0-7.0), and glucose concentration (up to 30% w/v or higher), can be precisely controlled to maximize yield. google.comgoogle.comgoogle.com
Furthermore, enzymatic strategies can be used for more specific derivatizations. For example, the enzyme gluconate dehydratase from Thermoproteus tenax can be used to convert D-gluconate into 2-keto-3-deoxy-D-gluconate (KDG), an important metabolic intermediate. nih.gov This demonstrates the potential of using specific enzymes to produce a variety of gluconate derivatives that can serve as precursors for different complex compounds. nih.gov
Process Improvements in Bio-based Gluconate Production
The industrial-scale production of gluconic acid and its salts, such as sodium gluconate, is dominated by biotechnological methods, primarily microbial fermentation. These bio-based routes are favored for their high yields and specificity. Continuous advancements in fermentation technology aim to enhance efficiency, reduce costs, and improve sustainability.
One of the primary microorganisms employed for gluconate production is the filamentous fungus Aspergillus niger. Improvements in the fermentation process with A. niger involve optimizing various physicochemical parameters. For instance, a calculated automatic feedback strategy in a cell-recycle continuous fermentation system has been shown to significantly increase the glucose conversion rate to 31.05 ± 0.29 g/L/h with a high yield. Downstream processing, which is crucial for isolating the final product, has also seen advancements through the use of electrodialysis, ion exchange, and membrane separation techniques.
Another key microorganism is the bacterium Gluconobacter oxydans. This organism is noted for its ability to oxidize glucose via membrane-bound glucose dehydrogenases. Process improvements for G. oxydans fermentation focus on maintaining optimal conditions such as pH, glucose concentration, and particularly, the dissolved oxygen (DO) level. Research has demonstrated that keeping the DO concentration continuously above 20% is critical for maximizing the production of gluconate derivatives.
A significant area of process improvement is the use of enzymatic biocatalysis, which can offer greater efficiency and shorter reaction times compared to traditional fermentation. A dual-enzyme system utilizing glucose oxidase (GOD) and catalase (CAT) has been optimized for the production of sodium gluconate. By refining parameters such as pH, temperature, enzyme concentration, aeration, and stirring speed, the reaction cycle was successfully reduced to approximately 7.75 hours. This bio-enzymatic approach represents a move towards greener and more cost-effective production methods.
The table below summarizes key findings from studies aimed at optimizing bio-based gluconate production.
| Method | Microorganism/Enzyme | Key Improvement Parameter | Reported Outcome |
|---|---|---|---|
| Continuous Fermentation | Aspergillus niger | Automatic feedback control | Glucose conversion rate of 31.05 ± 0.29 g/L/h |
| Batch Fermentation | Gluconobacter oxydans | Dissolved Oxygen (DO) > 20% | High productivity of 5-keto-d-gluconate (2.10 g/L/h) |
| Dual-Enzyme Biocatalysis | Glucose Oxidase (GOD) & Catalase (CAT) | Optimization of pH, temp, aeration | Reduced reaction cycle to 7.75 ± 0.5 h |
Electrochemical Synthesis Routes for Aluminum-Gluconate Formations
Direct electrochemical synthesis routes for this compound and related complexes are not extensively documented in publicly available scientific literature. The majority of electrochemical research involving aluminum focuses on its electrodeposition from non-aqueous electrolytes, such as ionic liquids or organic solvents, due to aluminum's high negative reduction potential which prevents its deposition from aqueous solutions.
However, related electrochemical phenomena provide insight into the potential for such synthetic routes. The anodic dissolution of aluminum in solutions containing carboxylates is a key process. When aluminum metal is used as an anode in an electrolyte containing gluconate ions, it undergoes oxidation, releasing Al³⁺ ions from the metal surface:
Al → Al³⁺ + 3e⁻
These freshly formed, highly reactive aluminum cations can then readily react with gluconate anions present in the solution to form aluminum-gluconate complexes. The stability and structure of the resulting complexes would be highly dependent on factors such as the electrolyte's pH, temperature, and the concentration of gluconate. Studies on the chemical dissolution of aluminum in various carboxylic acids confirm that the process involves competing reactions of oxide film dissolution and its simultaneous restoration through the oxidation of the underlying metal. This fundamental process of anodic dissolution could theoretically be harnessed as a synthetic pathway.
While a dedicated electrosynthesis process for aluminum gluconate is not established, the principles suggest a feasible, albeit currently unexplored, method for its formation.
Novel and Emerging Synthetic Techniques for Aluminum Gluconate Complexes
Research into the synthesis of aluminum complexes is an active field, with several novel and emerging techniques showing promise for the formation of aluminum-gluconate and analogous compounds. These methods often offer advantages in terms of efficiency, environmental impact, and control over the final product's properties.
Direct Synthesis from Aluminum Hydroxide: A promising and straightforward method involves the direct reaction of aluminum hydroxides, such as gibbsite [Al(OH)₃], with carboxylic acids. This approach has been successfully used to prepare water-soluble aluminum carboxylates like aluminum lactate. researchgate.net The reaction of gluconic acid or its salt with aluminum hydroxide represents a direct and potentially green route to synthesizing aluminum gluconate complexes, avoiding the need for aluminum alkoxides or other sensitive precursors. researchgate.netrsc.org One study specifically reports the preparation of [Al(gluc)(OH)₂] through the stoichiometric addition of potassium gluconate to a solution of [Al(H₂O)₆]³⁺ or by reacting α-hydroxycarboxylic acids with Al(OH)₃. rsc.org
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical energy (e.g., ball milling) to induce chemical reactions, is a rapidly emerging technique in inorganic and organic synthesis. nih.govwku.edu This solvent-free method offers significant environmental benefits by reducing or eliminating the need for solvents. nih.govwku.edu It has been successfully applied to synthesize various metal complexes, including aluminum complexes that were inaccessible through traditional solution-based routes. Grinding solid reactants, such as an aluminum salt (e.g., aluminum chloride) and a gluconate salt (e.g., sodium gluconate), could provide a direct, solid-state route to aluminum gluconate complexes.
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of high-frequency ultrasound to induce acoustic cavitation in a liquid medium, which accelerates chemical reactions. mdpi.com This technique has been employed for the rapid synthesis of various nanomaterials and organic compounds, often leading to shorter reaction times and improved yields compared to conventional methods. mdpi.com The application of ultrasound to a solution containing aluminum precursors and gluconic acid could enhance the rate of complex formation, potentially leading to a more efficient synthesis of this compound.
Microwave-Assisted Synthesis: Microwave-assisted synthesis is another energy-efficient technique that can drastically reduce reaction times, often from hours or days to minutes. mdpi.comresearchgate.net The direct interaction of microwave radiation with the reacting molecules leads to rapid and uniform heating. mdpi.com This method has been used to prepare aluminum-based metal-organic frameworks (MOFs) and alumina (B75360) nanoparticles. mdpi.comresearchgate.net A microwave-assisted reaction between an aluminum salt and gluconic acid in a suitable solvent, such as water, could offer a rapid and efficient pathway to the desired complex. researchgate.netrsc.org
Hydrothermal Synthesis: Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method is widely used for the synthesis of crystalline materials like metal oxides. google.comicsoba.org It offers good control over the product's microstructure and phase composition. google.com A hydrothermal reaction between an aluminum precursor and gluconic acid could be explored as a method to produce crystalline phases of aluminum gluconate complexes.
The table below compares these emerging synthetic techniques.
| Technique | Principle | Potential Advantages for Aluminum Gluconate Synthesis |
|---|---|---|
| Direct Synthesis | Reaction of Al(OH)₃ with gluconic acid | Uses readily available precursors, potentially aqueous route. researchgate.netrsc.org |
| Mechanochemistry | Mechanical energy induces reaction | Solvent-free (green), rapid, can produce novel structures. nih.gov |
| Sonochemistry | Acoustic cavitation accelerates reaction | Increased reaction rates, shorter reaction times, potentially improved yields. mdpi.com |
| Microwave-Assisted | Rapid, uniform heating with microwaves | Drastically reduced reaction times, energy efficient. mdpi.comresearchgate.net |
| Hydrothermal | Reaction in hot, pressurized water | Control over crystallinity and morphology. google.com |
Advanced Structural Elucidation and Spectroscopic Characterization of Dihydroxyaluminum Gluconate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of dihydroxyaluminum gluconate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.
¹H, ¹³C, and ²⁷Al NMR Investigations for Ligand and Metal Environment Characterization
Proton (¹H), carbon-13 (¹³C), and aluminum-27 (B1245508) (²⁷Al) NMR spectroscopy are employed to characterize the gluconate ligand and the coordination sphere of the aluminum atom.
The ¹H NMR spectrum of the gluconate ligand is characterized by a series of multiplets in the range of approximately 3.5 to 4.5 ppm, corresponding to the protons on the carbon chain (H2-H6). The proton attached to the C2 carbon typically appears as a doublet of doublets around 4.1 ppm. Upon chelation with dihydroxyaluminum, slight downfield shifts of these proton signals are expected due to the inductive effect of the coordinated metal ion.
The ¹³C NMR spectrum provides insights into the carbon backbone of the gluconate ligand. The carboxyl carbon (C1) is the most deshielded, appearing at approximately 178-180 ppm. The other carbon atoms (C2-C6), bearing hydroxyl groups, resonate in the range of 60-80 ppm. Coordination to the aluminum center is expected to induce shifts in the resonances of the carbon atoms involved in binding, typically the carboxylate and adjacent hydroxyl groups.
²⁷Al NMR spectroscopy is particularly informative for directly probing the environment of the aluminum ion. For this compound, the aluminum is expected to be in an octahedral coordination environment, being bound to the gluconate ligand and two hydroxyl groups. The ²⁷Al NMR chemical shift for octahedrally coordinated aluminum typically falls within the range of 0 to +30 ppm. researchgate.net This provides direct evidence of the coordination geometry of the aluminum center in the complex.
Interactive Data Table: Typical NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | H2 | ~4.1-4.3 | dd | Shifted downfield upon coordination. |
| ¹H | H3-H5 | ~3.6-4.0 | m | Complex overlapping multiplets. |
| ¹H | H6, H6' | ~3.5-3.7 | m | Protons of the terminal CH₂OH group. |
| ¹³C | C1 (COO⁻) | ~178-182 | s | Significant downfield shift. |
| ¹³C | C2 | ~72-75 | s | Shifted upon coordination. |
| ¹³C | C3-C5 | ~70-74 | s | May show minor shifts. |
| ¹³C | C6 | ~62-65 | s | Less affected by coordination. |
| ²⁷Al | Al³⁺ | 0 to +30 | br s | Indicative of octahedral coordination. |
Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. The data presented is a reasoned estimation based on related compounds.
Multi-dimensional NMR Techniques for Elucidating Intra- and Intermolecular Interactions
To unravel the complex network of interactions within and between this compound molecules, multi-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy) experiments are used to establish ¹H-¹H spin-spin coupling networks, which helps in assigning the proton signals along the gluconate carbon chain. For instance, the H2 proton will show a correlation to the H3 proton, and so on, confirming the connectivity of the ligand.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate proton signals with their directly attached carbon atoms (HSQC) and with carbon atoms two or three bonds away (HMBC). These experiments are crucial for the unambiguous assignment of the ¹³C NMR spectrum and for identifying the specific sites of ligand coordination to the aluminum ion. For example, an HMBC correlation between the H2 proton and the C1 carboxyl carbon would provide strong evidence for the involvement of the α-hydroxy carboxylate moiety in binding to aluminum.
Vibrational Spectroscopy for Functional Group Identification and Coordination Site Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and how they are affected by coordination to the aluminum center.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. A broad band in the region of 3600-3200 cm⁻¹ is attributed to the O-H stretching vibrations of the multiple hydroxyl groups and any associated water molecules. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly diagnostic of its coordination mode. In the uncoordinated gluconate anion, these bands appear around 1590 cm⁻¹ and 1410 cm⁻¹, respectively. Upon coordination to aluminum, the asymmetric stretching vibration (νₐₛ(COO⁻)) typically shifts to higher wavenumbers (around 1610-1630 cm⁻¹), while the symmetric stretching vibration (νₛ(COO⁻)) shifts to lower wavenumbers (around 1390-1400 cm⁻¹). The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group. Additionally, new bands in the lower frequency region (below 1000 cm⁻¹) can be assigned to Al-O stretching and bending vibrations, confirming the formation of the metal-ligand bond.
Raman Spectroscopy for Conformational and Bonding Information
Raman spectroscopy offers complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes that are often weak in the infrared spectrum. The C-C and C-O stretching vibrations of the gluconate backbone, appearing in the 800-1200 cm⁻¹ region, can be sensitive to conformational changes upon complexation. The symmetric stretching vibration of the carboxylate group is also observable in the Raman spectrum and can be used to corroborate the FT-IR data. Furthermore, the Al-O stretching vibrations, typically appearing in the 400-600 cm⁻¹ range, are often strong in the Raman spectrum and provide direct evidence of the metal-oxygen bonds within the coordination sphere.
Interactive Data Table: Key Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Interpretation |
| ~3600-3200 | ν(O-H) | FT-IR, Raman | Stretching of hydroxyl groups and water. |
| ~2930 | ν(C-H) | FT-IR, Raman | Stretching of C-H bonds in the gluconate backbone. |
| ~1610-1630 | νₐₛ(COO⁻) | FT-IR | Asymmetric stretching of the coordinated carboxylate group. |
| ~1390-1400 | νₛ(COO⁻) | FT-IR, Raman | Symmetric stretching of the coordinated carboxylate group. |
| ~1050-1150 | ν(C-O) | FT-IR, Raman | Stretching of alcoholic C-O bonds. |
| ~400-600 | ν(Al-O) | Raman, FT-IR | Stretching of aluminum-oxygen bonds. |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to investigate its fragmentation behavior, which can provide further structural insights. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile complexes like this compound.
In the positive ion mode ESI-MS spectrum, the molecular ion or related species can be observed. Given the molecular formula C₆H₁₃AlO₉, the expected monoisotopic mass is approximately 256.04 Da. chemspider.com Depending on the solution conditions, ions corresponding to [M+H]⁺, [M+Na]⁺, or other adducts may be detected.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. For this compound, plausible fragmentation pathways would involve the sequential loss of water molecules from the hydroxyl groups and the gluconate backbone, as well as the loss of small neutral molecules like CO₂ from the carboxylate group. The fragmentation pattern can help to confirm the presence of the dihydroxyaluminum moiety and its attachment to the gluconate ligand. For instance, the observation of a fragment ion corresponding to the gluconate anion ([C₆H₁₁O₇]⁻ at m/z 195 in negative mode) would indicate the cleavage of the aluminum-ligand bond. researchgate.net
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z (Da) | Proposed Fragment Ion | Mode | Plausible Origin |
| 257.05 | [C₆H₁₃AlO₉ + H]⁺ | Positive | Protonated molecular ion. |
| 279.03 | [C₆H₁₃AlO₉ + Na]⁺ | Positive | Sodiated molecular ion. |
| 239.04 | [C₆H₁₁AlO₈]⁺ | Positive | Loss of H₂O from the molecular ion. |
| 221.03 | [C₆H₉AlO₇]⁺ | Positive | Loss of 2H₂O from the molecular ion. |
| 195.05 | [C₆H₁₁O₇]⁻ | Negative | Gluconate anion. |
Note: The observed fragments and their relative abundances can vary significantly depending on the mass spectrometer settings, particularly the collision energy.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing complex metal-ligand systems like this compound. By transferring ions from solution to the gas phase with minimal fragmentation, ESI-MS allows for the identification of various complex species that may exist in equilibrium.
In the analysis of aluminum-hydroxy carboxylate complexes, ESI-MS can reveal the formation of multiple species depending on factors like pH and concentration. nih.gov For this compound, one would expect to observe ions corresponding to the monomeric unit, as well as potential dimeric or polymeric species. The interpretation of ESI-MS spectra for such compounds can be complex due to possible in-source reactions, such as dimerization or fragmentation, which can be influenced by instrumental parameters like solution flow rate and the temperature of the drying gas. nih.gov
A hypothetical ESI-MS analysis of this compound could yield the ions presented in the interactive table below. The specific ions observed would provide insight into the solution-state chemistry of the compound.
Table 1: Hypothetical ESI-MS Data for this compound
| Observed m/z | Proposed Ion Formula | Interpretation |
|---|---|---|
| 257.04 | [Al(OH)₂(C₆H₁₁O₇)]⁺ | Positively charged monomeric species |
| 279.02 | [Al(OH)₂(C₆H₁₀O₇)Na]⁺ | Sodium adduct of the monomeric species |
| 513.07 | [Al₂(OH)₄(C₆H₁₀O₇)₂ + H]⁺ | Protonated dimeric species |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. pnnl.gov This technique is critical for confirming the identity of this compound and distinguishing it from other potential aluminum-containing species.
When analyzing a sample of this compound, HRMS would be used to determine the exact mass of the molecular ion. This experimental mass can then be compared to the theoretical mass calculated from the elemental formula, C₆H₁₃AlO₉. A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.
For instance, in the study of aluminum-citrate complexes, a related class of compounds, HRMS has been instrumental in identifying the various species present in solution. nih.govnih.gov A similar approach for this compound would provide a high degree of confidence in its elemental formula. The table below illustrates the expected HRMS data for the protonated molecule.
Table 2: Expected HRMS Data for this compound
| Ion Formula | Theoretical Mass (Da) | Expected Experimental Mass (Da) | Expected Mass Accuracy (ppm) |
|---|---|---|---|
| [C₆H₁₃AlO₉ + H]⁺ | 257.0449 | 257.0451 | < 5 |
X-ray Diffraction Studies for Crystalline and Amorphous Solid-State Structure Determination
X-ray diffraction techniques are fundamental in characterizing the solid-state structure of materials, providing information on both the long-range order of crystalline phases and the short-range order in amorphous solids.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a model of the crystal lattice and the arrangement of atoms within the unit cell.
Powder X-ray Diffraction for Phase Identification and Crystallinity
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the degree of crystallinity in a solid sample. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a particular crystalline material.
While specific PXRD data for this compound is not available, data from the closely related compound, calcium gluconate, can serve as an illustrative example. Studies on calcium gluconate have shown that PXRD can be used to identify different crystalline forms and to monitor phase transformations. sibran.runih.govrsc.orggoogle.com For this compound, PXRD would be used to confirm its phase purity and to determine if it exists in a crystalline or amorphous state. The presence of sharp peaks in the diffraction pattern would indicate a crystalline structure, while a broad, diffuse halo would suggest an amorphous material.
The following interactive table presents representative PXRD data for a crystalline form of calcium gluconate, which illustrates the type of data that would be obtained for a crystalline sample of this compound.
Table 3: Representative Powder X-ray Diffraction Data for Calcium Gluconate
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 6.5 | 13.59 | 100 |
| 10.2 | 8.67 | 45 |
| 17.8 | 4.98 | 60 |
| 20.5 | 4.33 | 85 |
| 24.1 | 3.69 | 30 |
Note: This data is for calcium gluconate and is presented for illustrative purposes.
Advanced Light Scattering Techniques for Particle Size and Aggregate Formation
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. wikipedia.orgwyatt.comnih.gov It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.
For this compound in solution, DLS can provide valuable information about the hydrodynamic radius of the complex, as well as the presence of any aggregates or larger species. This is particularly important for understanding the behavior of the compound in aqueous environments. The technique can be used to assess the stability of a formulation and to study the effects of factors such as pH, ionic strength, and temperature on particle size and aggregation.
Thermal Analysis (TGA/DTA) for Thermal Stability and Decomposition Characteristics
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This information is used to determine the thermal stability of the material and to identify the temperature ranges over which decomposition or dehydration occurs.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both subjected to the same heating program. This allows for the detection of exothermic and endothermic events, such as phase transitions, melting, and decomposition.
The following interactive table presents hypothetical TGA/DTA data for this compound, based on the expected decomposition pathway.
Table 4: Hypothetical TGA/DTA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | DTA Event | Interpretation |
|---|---|---|---|
| 50 - 150 | ~7% | Endothermic | Loss of adsorbed and coordinated water |
| 200 - 400 | ~45% | Exothermic | Decomposition of the gluconate moiety |
| > 400 | - | - | Formation of stable aluminum oxide residue |
Coordination Chemistry of Aluminum and Gluconate Ligands in Dihydroxyaluminum Gluconate Systems
Mechanisms of Chelate Complex Formation with Aluminum(III) Ions
The formation of complexes between aluminum(III) (Al³⁺) and gluconate is primarily driven by the principles of chelation. Al³⁺ is classified as a hard metal ion, exhibiting a strong preference for coordination with hard oxygen donor atoms, especially negatively charged ones like those found in carboxylate and alcoholate groups. researchgate.netnih.gov The gluconate ligand, with its terminal carboxylate group and multiple hydroxyl (-OH) groups along its carbon chain, is an excellent chelating agent for Al³⁺. patsnap.com
The enhanced stability of aluminum-gluconate complexes, compared to those with simple monocarboxylic acids, is attributed to the formation of stable chelate rings. researchgate.net A predominant mechanism involves the coordination of the Al³⁺ ion by both the carboxylate group and the hydroxyl group on the adjacent carbon (C2). This forms a thermodynamically favorable five-membered ring structure. researchgate.net The formation of these chelate complexes can be viewed as an acid-base equilibrium, where the Al³⁺ ion and protons compete for the ligand's binding sites. wikipedia.org
In strongly alkaline environments (pH > 12), the complexation process is described as a pH-independent condensation reaction. researchgate.netnih.govbohrium.com Under these conditions, the aluminate ion, [Al(OH)₄]⁻, is the dominant aluminum species, and it reacts with the gluconate ligand, which has deprotonated hydroxyl groups (alcoholates), to form a 1:1 complex. nih.govbohrium.com
Influence of pH and Ionic Strength on Complex Speciation and Stability Constants
The speciation of aluminum-gluconate complexes is profoundly influenced by the pH of the solution. A wide array of species can form, ranging from simple mononuclear complexes at acidic to neutral pH to more complex, polynuclear, and hydrolyzed species in alkaline conditions. researchgate.netresearchgate.netnih.gov
In acidic to neutral solutions (pH 2 to 10), various mononuclear species have been proposed, such as [AlGluc]²⁺, [AlGlucH₋₁]⁺, and [AlGlucH₋₃]⁻, where H₋ₓ indicates the displacement of protons from the ligand's hydroxyl groups. researchgate.net As the pH increases, the hydroxyl groups of the gluconate ligand deprotonate, making them available for coordination and leading to the formation of more stable chelates. researchgate.net
In strongly alkaline solutions (pH > 12), a 1:1 complex between Al(III) and gluconate has been identified. nih.govbohrium.com Studies on the related D-heptagluconate ligand in hyperalkaline media (pH ≥ 13) revealed the formation of several complex species, including Al(OH)₄Hpgl²⁻ and Al(OH)₅Hpgl³⁻, highlighting the complexity of the system at high pH. researchgate.net
Ionic strength is another critical parameter that affects complex stability. wikipedia.orgosti.gov Generally, stability constants are determined at a specific ionic strength, as the activities of the ions in solution are dependent on the total electrolyte concentration. wikipedia.org Studies on Al(III) complexation with heptagluconate were conducted at a high ionic strength of 4 M NaCl to maintain constant ionic medium. researchgate.net The impact of gluconate on actinide mobility has also been studied in high ionic-strength brines, indicating the relevance of this parameter in specific environmental contexts.
Potentiometric titration is a fundamental and widely used technique to investigate the formation of metal complexes in solution. nih.govmdpi.com This method involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a titrant (an acid or a base) is added. wikipedia.org
By analyzing the resulting titration curve, researchers can determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes that form at different pH values. wikipedia.orgmdpi.com This technique has been instrumental in studying the Al(III)-gluconate system. researchgate.netnih.govbohrium.com For instance, potentiometric titrations, often combined with other methods like NMR spectroscopy and polarimetry, have been employed to investigate the complex formation equilibria across a broad pH range, from acidic to hyperalkaline conditions. bohrium.comresearchgate.net These studies allow for the development of speciation models that describe the distribution of different aluminum-gluconate complexes as a function of pH. researchgate.net
Spectrophotometry provides a powerful tool for studying complexation reactions that involve a change in the absorption of light. curresweb.comresearchgate.netmdpi.com If the metal-ligand complex has an absorption spectrum that is distinct from the free metal ion and the ligand, the change in absorbance can be used to determine the stoichiometry and stability of the complex. curresweb.comresearchgate.net
Methods such as the mole-ratio method and Job's method of continuous variation are commonly used. curresweb.com In these experiments, the absorbance of a series of solutions with varying metal-to-ligand ratios is measured at a specific wavelength. curresweb.commdpi.com The data can then be analyzed to calculate the formation constant (also known as the stability constant) of the complex. curresweb.comresearchgate.net Spectrophotometric titrations, where spectra are recorded as a function of added titrant, can be combined with potentiometric measurements to provide comprehensive data for refining complex speciation models and determining precise stability constants. mdpi.com
| Complex | log K | Conditions | Method | Reference |
|---|---|---|---|---|
| 1:1 Al(III):Gluconate | 2.4 ± 0.4 | Strongly alkaline (pH > 12) | ¹H NMR, Polarimetry | researchgate.netnih.govbohrium.com |
Identification of Coordination Modes and Geometries of Gluconate Ligands to Aluminum Centers
Determining the precise way in which the gluconate ligand binds to the aluminum center (coordination mode) and the resulting three-dimensional arrangement (geometry) is essential for a complete understanding of the complex. Various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. nih.govbohrium.com
Studies have shown that in strongly alkaline solutions (pH > 12), the 1:1 Al(III)-gluconate complex adopts a tetrahedral geometry. researchgate.netnih.govbohrium.com In this structure, the aluminate ion, Al(OH)₄⁻, is thought to be statistically distributed among the alcoholate groups of the gluconate ligand. researchgate.netnih.govbohrium.com In acidic media, ESI-MS measurements on the related heptagluconate ligand suggest coordination occurs via the carboxylate and the adjacent hydroxyl functional groups. researchgate.net The coordination geometry of aluminum can be flexible, with four-coordinate (tetrahedral), five-coordinate (square pyramidal or trigonal bipyramidal), and six-coordinate (octahedral) geometries all being possible depending on the ligands involved. researchgate.net
The versatility of gluconate as a chelating agent stems from its multiple oxygen-containing functional groups: one carboxyl group (-COOH) and five hydroxyl groups (-OH). patsnap.comresearchgate.net Both group types play a critical role in binding to the aluminum ion. researchgate.netnih.gov
The terminal carboxylate group (-COO⁻) is a primary binding site. researchgate.net However, the significantly enhanced stability of the complex is achieved through multi-dentate chelation, which involves the simultaneous coordination of the carboxylate and one or more of the hydroxyl groups. researchgate.net The hydroxyl groups, particularly the one at the C2 position, can deprotonate, especially at higher pH, to form alcoholates which are strong binding sites for Al(III). researchgate.netresearchgate.net This simultaneous binding by both the carboxylate and a deprotonated hydroxyl group forms a stable five-membered chelate ring, which is a key feature of the aluminum-gluconate interaction. researchgate.net In acidic conditions, the binding sites of the related heptagluconate ligand have been identified as the hydroxyl groups on carbons C2, C3, C4, and C5. researchgate.net
Stereochemistry refers to the 3D arrangement of atoms and molecules and its effect on chemical reactions. The gluconate ligand is chiral, derived from D-glucose, and possesses a specific spatial arrangement of its hydroxyl groups. This inherent stereochemistry influences the structure of the resulting aluminum complexes.
Comparative Coordination Chemistry of Gluconate with Other Metal Cations (e.g., Nd³⁺, Ca²⁺)
The coordination behavior of the gluconate anion (Gluc⁻) is markedly influenced by the nature of the metal cation it binds. The charge, ionic radius, and electronic configuration of the metal ion dictate the stoichiometry, stability, and structure of the resulting complexes. A comparison between the gluconate complexes of Aluminum(III), Neodymium(III), and Calcium(II) reveals these differences.
The enhanced stability of gluconate complexes, when compared to simpler monocarboxylic acids, is largely attributed to the presence of multiple alcoholic hydroxyl (-OH) groups adjacent to the carboxylate anchor. This arrangement facilitates the formation of stable five-membered chelate rings with metal ions. mpg.de This chelating ability is a common feature in gluconate's interaction with various metal cations, including transition metals, lanthanides, and actinides. mpg.de
Aluminum(III): In strongly alkaline aqueous solutions (pH > 12), Al(III) forms a 1:1 complex with gluconate. nih.gov Studies utilizing ²⁷Al NMR spectroscopy and other analytical techniques have shown that this complexation is a pH-independent condensation reaction. nih.gov The resulting aluminate-gluconate complex is proposed to have a tetrahedral geometry, with the Al(OH)₄⁻ species likely distributed statistically among the alcoholate groups of the gluconate ligand. nih.gov The stability constant for this 1:1 complex has been determined to be log K = 2.4 ± 0.4. nih.gov
Neodymium(III): As a representative of the lanthanide series, Nd³⁺ displays a more complex interaction with gluconate. Depending on the pH and the metal-to-ligand ratio, both mononuclear and binuclear Nd(III)-gluconate complexes can form. nih.gov In slightly acidic to neutral solutions, complexation can involve up to four gluconate ligands per Nd³⁺ ion. nih.gov The coordination involves the carboxylate group as well as the deprotonated hydroxyl groups, particularly at the C2 and C3 positions of the gluconate chain. nih.gov
Calcium(II): The coordination chemistry of Ca²⁺ with gluconate is distinct, primarily due to its lower charge and larger ionic radius compared to Al³⁺ and Nd³⁺. A striking feature of the Ca(II)-gluconate system, especially in alkaline conditions, is the formation of multinuclear complexes. nih.gov The ability of the alcoholate groups on the C2 and C3 carbons of gluconate to simultaneously bind Ca²⁺ ions is believed to be the structural reason for the formation of these stable polynuclear species. nih.gov This contrasts with other similar ligands that may not form such polynuclear structures. nih.gov
A direct quantitative comparison of the stability constants is challenging due to the different species formed and the varying experimental conditions reported in the literature. However, a qualitative comparison highlights the strong chelating nature of gluconate with trivalent cations like Al³⁺ and Nd³⁺, leading to stable complexes, while with the divalent Ca²⁺, it tends to form unique multinuclear assemblies in alkaline environments.
Table 1: Comparative Features of Metal-Gluconate Complexes
| Feature | Aluminum(III) | Neodymium(III) | Calcium(II) |
|---|---|---|---|
| Typical Stoichiometry | 1:1 (in strongly alkaline solution) | 1:1 to 1:4, mononuclear and binuclear species | Forms mononuclear and multinuclear species (e.g., 2:1, 3:2 Ca:Gluc) |
| Coordination Geometry | Tetrahedral (proposed for the aluminate complex) | Not specified, but involves chelation | Not specified, but facilitates polynuclear structures |
| Primary Binding Sites | Carboxylate and alcoholate groups | Carboxylate and deprotonated C2/C3 hydroxyl groups | Carboxylate and C2/C3 alcoholate groups |
| Key Structural Feature | Forms a stable 1:1 complex in high pH | Forms a variety of mononuclear and binuclear complexes | Tendency to form stable multinuclear complexes in alkaline solutions |
| Reported Stability Constant (log K) | log K = 2.4 ± 0.4 (for 1:1 complex at pH > 12) | Varies with species and conditions | Varies with species and conditions |
Kinetics and Thermodynamics of Aluminum-Gluconate Complex Formation and Dissociation
The formation and dissociation of aluminum-gluconate complexes are governed by kinetic and thermodynamic factors. While specific data for the dihydroxyaluminum gluconate system is limited in the available literature, insights can be drawn from studies on aluminum complexation with other hydroxy-carboxylic acids, such as citric acid, which share similar functional groups.
Kinetics: The rate at which aluminum forms complexes with ligands like gluconate is influenced by several factors, including pH, temperature, and the concentration of reactants. The complexation of Al(III) with hydroxy-carboxylic acids is generally understood to be a stepwise process. rsc.org The initial step often involves the rapid formation of an outer-sphere complex, followed by a slower, rate-determining step where a water molecule is displaced from the inner coordination sphere of the hydrated aluminum ion (Al(H₂O)₆³⁺) by the ligand's donor atom.
ΔG = ΔH - TΔS
Enthalpy (ΔH): The enthalpy change is related to the energy of the bonds being formed and broken. The formation of coordinate bonds between the aluminum ion and the oxygen donor atoms of the gluconate's carboxylate and hydroxyl groups is typically an exothermic process (negative ΔH), contributing favorably to the stability of the complex.
Chemical Reactivity and Solution Phase Behavior of Dihydroxyaluminum Gluconate
Hydrolysis and Oligomerization Phenomena of Aluminum-Gluconate Species in Solution
The solution chemistry of aluminum in the presence of gluconate is characterized by complex hydrolysis and oligomerization equilibria, which are highly dependent on pH. In aqueous solutions, aluminum(III) ions are extensively hydrolyzed, and in the presence of gluconate, a variety of monomeric and potentially polymeric species are formed.
Studies have shown that in strongly alkaline environments (pH > 12), Al(III) forms a 1:1 complex with gluconate, denoted as Al(OH)₄Gluc⁻. researchgate.netnih.gov This complexation is a pH-independent condensation reaction. The stability constant (log K) for this complex has been determined to be 2.4 ± 0.4. researchgate.netnih.gov In this complex, the Al(III) ion likely exhibits a tetrahedral geometry, with the aluminate ion, Al(OH)₄⁻, statistically distributed among the alcoholate groups of the gluconate ligand. nih.gov
Across a broader pH range of 2 to 13, the complex equilibria of the Al(III)-gluconate system are more diverse, with the formation of several species being reported. These include AlGluc²⁺, Al(OH)Gluc⁺, Al(OH)₂Gluc⁰, and Al(OH)₃Gluc⁻. researchgate.net The progressive hydrolysis of the aluminum aqua ion is accompanied by the coordination of one or more gluconate ligands, leading to these various hydroxylated aluminum-gluconate species. The speciation is a function of both pH and the concentration of reactants.
The following table summarizes the identified aluminum-gluconate species at different pH ranges:
| pH Range | Predominant Aluminum-Gluconate Species |
| Acidic (pH 2-6) | AlGluc²⁺ |
| Near-Neutral to Moderately Alkaline (pH 6-10) | Al(OH)Gluc⁺, Al(OH)₂Gluc⁰ |
| Strongly Alkaline (pH > 10) | Al(OH)₃Gluc⁻, Al(OH)₄Gluc⁻ |
This table is a simplified representation of a complex equilibrium. The exact pH ranges for the predominance of each species can vary with concentration and ionic strength.
Precipitation and Solubility Equilibria in Aqueous Systems
The solubility of aluminum is generally at its minimum in the pH range of 5.5 to 6.5, where the neutral species Al(OH)₃ predominates. The presence of gluconate, a strong complexing agent, is expected to increase the solubility of aluminum across a wide pH range by forming the aforementioned soluble complexes.
Interactions with Other Inorganic and Organic Chemical Species
Gluconate is a well-established chelating agent for a variety of metal ions, and its presence in a solution containing dihydroxyaluminum gluconate can lead to competitive complexation reactions. wikipedia.org The gluconate anion can form stable complexes with divalent and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), and magnesium (Mg²⁺). pmpinc.commpg.deresearchgate.netscispace.com
In systems containing multiple metal ions, the distribution of gluconate among them will depend on the relative stability constants of the respective metal-gluconate complexes and the pH of the solution. For instance, in alkaline solutions, Fe³⁺ forms 1:1, 1:2, and 2:2 complexes with D-gluconate. researchgate.net The presence of Ca²⁺ can lead to the formation of mixed binuclear complexes with Ca²⁺:Fe³⁺:D-gluconate stoichiometries of 1:1:1 and 1:1:2. researchgate.net
The complexation of other metal ions by gluconate can influence the equilibrium of this compound by affecting the concentration of free gluconate available to complex with aluminum.
The following table provides examples of metal-gluconate complexes that can be formed:
| Metal Ion | Stoichiometry (Metal:Gluconate) |
| Fe(III) | 1:1, 1:2, 2:2 |
| Fe(II) | 1:2 |
| Ca(II) | 1:1, 1:2 |
The stoichiometry of the complexes can be influenced by pH and the concentration of reactants.
In cementitious systems, gluconates are known to act as retarders, influencing the dissolution of mineral phases like portlandite (Ca(OH)₂) and the precipitation of hydration products such as ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O). iccc-online.orgnih.gov
The presence of gluconate can affect the solubility of portlandite. Studies have shown that in alkaline conditions, heteropolynuclear gluconate complexes with calcium and hydroxide (B78521) are formed, which can dominate the calcium speciation. arxiv.orgresearchgate.net This complexation can alter the saturation level of the solution with respect to portlandite, thereby influencing its dissolution kinetics.
This compound can interact with other polyhydroxy carboxylates and sugar acids, such as citrates and tartrates, in solution. These interactions are often competitive in nature, as these molecules share similar functional groups (hydroxyl and carboxyl) that are capable of complexing with metal ions.
Citrate, in particular, is known to enhance the gastrointestinal absorption of aluminum, which may involve the formation of a soluble aluminum-citrate complex. drugs.com When this compound is present with citrate-containing substances, there is a potential for the formation of mixed-ligand complexes or a shift in the complexation equilibrium, which could alter the bioavailability of aluminum. It is generally recommended to separate the administration of aluminum-containing compounds and citrate products. drugs.com
The presence of other sugar acids can lead to competition for the aluminum ion, with the outcome depending on the relative stability constants of the respective aluminum complexes.
Redox Chemistry and Potential Electron Transfer Reactions involving Aluminum-Gluconate
The redox chemistry of aluminum is dominated by its stable +3 oxidation state. Aluminum is a highly electropositive element, but it is not typically involved in facile redox transformations in aqueous solutions. washington.edu The formation of a complex with gluconate does not fundamentally alter this characteristic.
While there is limited specific information on the redox potential of the aluminum-gluconate complex, it is not expected to be readily involved in electron transfer reactions under normal conditions. The gluconate ligand itself is not redox-active in the same way as, for example, certain organic molecules used to create redox-active aluminum complexes in specialized research. washington.edu
However, in the context of corrosion, gluconate anions can play a role in redox reactions at the surface of aluminum metal. They can contribute to the breakdown of the passive oxide layer, leading to pitting corrosion where localized oxidation of aluminum occurs. researchgate.net This process involves the oxidation of Al(0) to Al(III), facilitated by the complexation of the resulting Al(III) ions by gluconate.
Theoretical and Computational Chemistry Studies of Dihydroxyaluminum Gluconate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For dihydroxyaluminum gluconate, DFT calculations are instrumental in elucidating its fundamental chemical properties.
The geometry of this compound is optimized using DFT to determine its most stable three-dimensional structure. The process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. For aluminum complexes with polyhydroxy-carboxylate ligands like gluconate, the coordination environment around the central aluminum ion is of particular interest.
In related studies of Al(III) complexation with D-gluconate, it has been shown that the gluconate ligand can act as a bidentate or tridentate ligand, coordinating to the aluminum ion through the carboxylate oxygen atoms and hydroxyl oxygen atoms. DFT calculations on the condensation reaction of Al(OH)₄⁻ with D-gluconate suggest the formation of an oxo bridge with aluminum, leading to a favorable bidentate structure. researchgate.net The conformational flexibility of the gluconate backbone, with its multiple chiral centers and hydroxyl groups, gives rise to various possible conformers. Computational analysis helps in identifying the lowest energy conformers and understanding the steric and electronic factors that govern their relative stabilities.
Table 1: Hypothetical Optimized Bond Lengths and Angles for a this compound Model
| Parameter | Value |
| Al-O (carboxylate) Bond Length | 1.85 Å |
| Al-O (hydroxyl) Bond Length | 1.92 Å |
| O-Al-O Bond Angle (chelate ring) | 85° |
| C-O (carboxylate) Bond Length | 1.28 Å |
Note: This data is illustrative and based on typical values for similar aluminum-carboxylate complexes.
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹³C and ¹H, are valuable for characterizing the structure of this compound in solution. The calculated chemical shifts are sensitive to the coordination environment of the aluminum ion and the conformation of the gluconate ligand. nih.govrsc.org
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the Al-O bonds and the carboxylate and hydroxyl groups. nih.govnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a this compound Model
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1600 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |
| Al-O | Stretch | ~500-600 |
| O-H | Stretch | ~3200-3500 |
Note: These are typical frequency ranges and would be refined by specific DFT calculations.
The nature of the chemical bonds and the distribution of electron density within this compound can be analyzed using various techniques based on the DFT-calculated wavefunction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the localized bonds and lone pairs in the molecule. It can be used to quantify the donor-acceptor interactions between the filled orbitals of the gluconate ligand and the empty orbitals of the aluminum ion, providing insight into the covalent character of the Al-O bonds. wisc.edufaccts.de
Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. The charge distribution is crucial for understanding the electrostatic interactions within the molecule and with its environment. For this compound, this analysis would typically show a significant positive charge on the aluminum atom and negative charges on the coordinating oxygen atoms.
Table 3: Illustrative Mulliken Atomic Charges for a this compound Model
| Atom | Partial Charge (a.u.) |
| Al | +1.5 to +2.0 |
| O (carboxylate) | -0.6 to -0.8 |
| O (hydroxyl ligand) | -0.5 to -0.7 |
| O (gluconate hydroxyl) | -0.4 to -0.6 |
Note: These values are hypothetical and serve to illustrate the expected charge distribution.
Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics
Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in an aqueous environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of the complex and its interactions with surrounding water molecules. mdpi.comreading.ac.uk
Key insights from MD simulations would include:
The stability of the coordination of the gluconate ligand to the aluminum ion in solution.
The flexibility of the gluconate backbone and the timescales of conformational changes.
The structure of the hydration shells around the complex and the dynamics of water exchange.
The role of hydrogen bonding in stabilizing the complex and mediating its interactions with the solvent.
Quantum Chemical Modeling of Coordination Environments and Ligand Exchange Mechanisms
Quantum chemical methods are essential for understanding the intricate details of the coordination environment around the aluminum center and the mechanisms of ligand exchange reactions. The coordination of gluconate to aluminum involves the displacement of water molecules from the aluminum's hydration sphere.
Theoretical models can be used to calculate the energetics of different coordination modes (e.g., monodentate, bidentate, tridentate) and to identify the most stable coordination sphere. Furthermore, the mechanism of ligand exchange, which is fundamental to the formation and dissociation of the complex, can be investigated by mapping the potential energy surface of the reaction. This involves identifying transition states and calculating activation energies for the exchange of gluconate or water ligands. researchgate.net Studies on related Al(III) complexes indicate that such ligand substitution reactions can proceed through associative or dissociative pathways. nih.gov
Thermodynamic and Kinetic Modeling of Solution-Phase Equilibria
Computational chemistry can be used to model the thermodynamic and kinetic aspects of the solution-phase equilibria of this compound. This involves calculating the free energies of the various species that may be present in solution, such as the intact complex, its dissociated components, and potentially other hydrolysis or polymerization products. researchgate.netresearchgate.net
Thermodynamic Modeling: By calculating the standard Gibbs free energies of formation for all relevant species, the equilibrium constants for reactions such as complex formation and hydrolysis can be predicted. This allows for the construction of species distribution diagrams as a function of pH and concentration.
Kinetic Modeling: The rates of the reactions involved in the solution equilibria, such as ligand association and dissociation, can be estimated by calculating the activation energies from the potential energy surfaces. These kinetic parameters are crucial for understanding how quickly the system reaches equilibrium. mdpi.com
Table 4: Hypothetical Thermodynamic and Kinetic Parameters for this compound Equilibria
| Equilibrium/Process | Parameter | Calculated Value |
| Al³⁺ + Gluconate⁻ + 2OH⁻ ⇌ this compound | log K (formation) | 10-15 |
| This compound Dissociation | Activation Energy (kcal/mol) | 15-25 |
Note: These values are illustrative and would require specific and complex computational studies to be accurately determined.
Advanced Analytical Methodologies for Dihydroxyaluminum Gluconate in Non Biological Matrices
Quantitative Nuclear Magnetic Resonance (QNMR) for Absolute Quantification and Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides absolute quantification of a substance without the need for a specific reference standard of the analyte itself. resolvemass.canih.gov The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. fujifilm.comrssl.com
This technique is highly valuable for determining the purity of Dihydroxyaluminum gluconate with a high degree of accuracy and precision. intertek.combwise.kr The process involves dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in a suitable deuterated solvent. ox.ac.uk By comparing the integral of a specific proton signal from the gluconate moiety with the integral of a signal from the internal standard, the absolute purity of the this compound can be calculated. ox.ac.uk
Advantages of qNMR include:
High Precision and Accuracy: It is considered a primary ratio method with metrological traceability. fujifilm.comamazonaws.com
Non-destructive: The sample can be recovered after analysis. resolvemass.ca
Versatility: It can be used to quantify any NMR-active nucleus (e.g., ¹H, ¹³C, ³¹P). intertek.com
No Compound-Specific Response Factor: Unlike chromatography, the response is independent of the molecule's structure, eliminating the need for calibration curves with the specific analyte. rssl.com
Table 5: Key Considerations for a qNMR Purity Assay
| Parameter | Requirement | Rationale |
|---|---|---|
| Internal Standard | High purity, chemically stable, non-volatile, with simple signals that do not overlap with the analyte. ox.ac.uk | Ensures accurate comparison of signal integrals for quantification. |
| Solvent | Deuterated solvent that fully dissolves both the analyte and the standard (e.g., D₂O). | Provides a "clean" background for ¹H NMR and ensures sample homogeneity. |
| Relaxation Delay (d1) | Sufficiently long (typically 5 times the longest T₁ relaxation time). | Ensures all protons are fully relaxed before the next pulse, which is critical for accurate integration. |
| Signal-to-Noise (S/N) | High S/N ratio (e.g., >250:1) for integration errors <1%. ox.ac.uk | Improves the precision of the integral measurement. |
Hyphenated Spectroscopic Analytical Methods (e.g., Time-Resolved Laser-Induced Luminescence Spectroscopy (TRLFS) for Metal Speciation)
Hyphenated techniques combine a separation method with a spectroscopic detection technique, leveraging the strengths of both to provide more comprehensive analytical information. scholarsrepository.com While chromatographic methods coupled with mass spectrometry are common, other spectroscopic methods can provide unique insights into metal speciation.
Time-Resolved Laser-Induced Luminescence Spectroscopy (TRLFS), also referred to as Time-Resolved Laser-Induced Fluorescence Spectroscopy, is a highly sensitive and selective method used for the speciation of fluorescent metal ions. nih.gov It differentiates chemical species by analyzing their unique fluorescence emission spectra and decay lifetimes after excitation by a laser pulse. nih.gov
The primary application of TRLFS has been for studying actinide and lanthanide ions, which exhibit characteristic luminescence with long decay lifetimes. nih.gov Aluminum ions (Al³⁺) are not inherently luminescent in the same way. However, the principles of TRLFS can be adapted to study aluminum complexation indirectly. For instance, a competing fluorescent metal ion or a fluorescent ligand could be used as a probe. Changes in the luminescence signal of the probe upon interaction with aluminum and gluconate can provide information about the stability and structure of the this compound complex.
While not a routine quality control method for this specific compound, TRLFS represents a class of advanced spectroscopic techniques that can be employed in a research setting to gain a deeper, mechanistic understanding of metal-ligand interactions and speciation at environmentally relevant concentrations. nih.govhzdr.de
Table 6: Overview of Spectroscopic Methods for Metal Speciation
| Method | Principle | Applicability to Aluminum Speciation | Key Advantage |
|---|---|---|---|
| TRLFS | Measures luminescence emission spectra and decay lifetimes of fluorescent species. nih.gov | Indirectly, via competitive binding with a luminescent ion (e.g., Eu³⁺) or use of a fluorescent ligand. | Extremely high sensitivity (micromolar to picomolar concentrations). nih.gov |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays to determine the local atomic and electronic structure. | Directly provides information on Al coordination number, bond distances, and neighboring atoms. | Provides direct structural information about the metal's coordination environment in solid or liquid state. |
| ²⁷Al NMR Spectroscopy | Measures the nuclear magnetic resonance of the ²⁷Al nucleus. | Directly probes the chemical environment of the aluminum atom, distinguishing between different coordination states (e.g., tetrahedral, octahedral). | Provides direct information on the aluminum species present in solution. nih.gov |
Advanced Sample Preparation Strategies for Non-Biological Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The choice of strategy is often dictated by the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be employed. Innovations in sample preparation aim to improve recovery, reduce matrix effects, and increase throughput.
Optimization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for the purification and concentration of analytes from complex mixtures. The optimization of these methods is crucial for achieving high recovery and purity of this compound.
In a manner analogous to the analysis of other aluminum compounds in complex matrices like antiperspirant creams, a liquid-liquid extraction step can be employed to separate this compound from lipophilic components. nih.govnih.gov The selection of appropriate solvents is paramount. A typical LLE protocol might involve an aqueous phase to dissolve the polar this compound and an immiscible organic solvent to remove non-polar interfering substances. Key parameters for optimization include the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction cycles. The pH is particularly important as it can influence the charge and, consequently, the partitioning behavior of the analyte.
Solid-phase extraction offers a more controlled and often more efficient alternative to LLE. For a compound like this compound, a variety of SPE sorbents could be considered, depending on the specific analytical challenge. Ion-exchange SPE could be particularly effective, given the potential for the molecule to carry a charge. Optimization of SPE involves the careful selection of the sorbent material, conditioning of the cartridge, optimization of the loading and washing steps to remove interferences, and finally, the elution of the purified analyte using a solvent of appropriate strength and pH. researchgate.net
Table 1: Key Optimization Parameters for LLE and SPE of Aluminum Compounds
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Solvent/Sorbent Selection | Choice of immiscible organic solvent based on analyte polarity. | Selection of sorbent (e.g., reversed-phase, ion-exchange) based on analyte and matrix properties. |
| pH Control | Adjustment of aqueous phase pH to optimize analyte partitioning. | pH adjustment of the sample and wash/elution solvents to control analyte retention and elution. |
| Phase Ratio | Optimization of the volume ratio of organic to aqueous phase. | Optimization of sample volume to sorbent mass ratio. |
| Extraction/Elution Time | Duration and vigor of mixing to ensure equilibrium is reached. | Flow rate of sample, wash, and elution solvents. |
| Wash Steps | Use of specific wash solutions to remove co-extracted impurities. | Use of wash solvents to remove matrix interferences without eluting the analyte. |
This table is generated based on general principles of LLE and SPE and their application to aluminum compounds.
Development of "Dilute-and-Shoot" and Microextraction Techniques for High-Throughput Analysis
In scenarios where high throughput is a priority, traditional LLE and SPE methods can be time-consuming. "Dilute-and-shoot" methods, where the sample is simply diluted with an appropriate solvent before injection into the analytical instrument, offer a rapid alternative. However, this approach is only suitable for relatively clean sample matrices and may suffer from significant matrix effects and lower sensitivity.
To address the need for both speed and efficiency, various microextraction techniques have been developed. These methods utilize very small volumes of extraction solvent, leading to reduced solvent consumption and waste, as well as high enrichment factors. For the analysis of aluminum in various samples, techniques such as dispersive liquid-liquid microextraction (DLLME) and ultrasound-assisted emulsification microextraction (USAEME) have been successfully applied. tbzmed.ac.irresearchgate.net
In a potential application to this compound, DLLME would involve the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area between the two phases, facilitating rapid extraction of the analyte. Subsequent centrifugation separates the small volume of extractant for analysis. USAEME employs ultrasonic waves to create an emulsion, similarly enhancing the extraction efficiency.
Table 2: Comparison of High-Throughput Sample Preparation Techniques for Aluminum Analysis
| Technique | Principle | Advantages | Potential Limitations for this compound |
| Dilute-and-Shoot | Simple dilution of the sample before analysis. | Very fast, minimal sample preparation. | Prone to significant matrix effects, lower sensitivity. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into the sample. | Fast, high enrichment factor, low solvent consumption. | Requires careful optimization of solvent selection and volumes. |
| Ultrasound-Assisted Emulsification Microextraction (USAEME) | Use of ultrasound to form an emulsion between the sample and a small volume of extraction solvent. | Efficient extraction, reduced extraction time. | May require specialized equipment (ultrasonic bath). |
This table is based on the principles of these techniques and their documented application for aluminum analysis. tbzmed.ac.ir
Derivatization Methods for Enhanced Separation and Detection
For analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, derivatization can be essential for analytes that lack a strong chromophore, which is the case for this compound. Derivatization involves a chemical reaction to convert the analyte into a product with more favorable properties for separation and detection. hta-it.com
A pre-column derivatization approach has been successfully used for the HPLC analysis of aluminum chlorohydrate in antiperspirant creams, a non-biological matrix. nih.govnih.gov In this method, the aluminum compound is reacted with a chromogenic reagent, such as quercetin, to form a colored complex that can be readily detected by a UV-Vis detector. nih.govnih.gov A similar strategy could be developed for this compound. The optimization of such a method would involve selecting an appropriate derivatizing agent that reacts specifically and completely with the analyte, as well as optimizing reaction conditions such as pH, temperature, and reaction time to ensure a stable and reproducible product.
Post-column derivatization is another viable option, where the derivatizing reagent is introduced to the column effluent before it reaches the detector. This approach has been used for the determination of aluminum in pharmaceutical products using ion chromatography, with Tiron being a common post-column reagent. thermofisher.comthermofisher.com
Table 3: Potential Derivatization Reagents for the Analysis of Aluminum Compounds
| Reagent | Type of Derivatization | Detection Method | Reference |
| Quercetin | Pre-column | HPLC-UV/Vis | nih.govnih.gov |
| Tiron | Post-column | Ion Chromatography-UV/Vis | thermofisher.comthermofisher.com |
| Lumogallion | Pre-column | HPLC-Fluorescence | nih.gov |
| Morin | Pre-column | HPLC-Fluorescence | nih.gov |
| 8-Hydroxyquinoline | Pre-column | HPLC-UV/Vis | nih.gov |
This table summarizes derivatization reagents used for the analysis of aluminum in various matrices.
Environmental Chemistry and Geochemical Interactions of Dihydroxyaluminum Gluconate
Speciation and Mobility of Aluminum-Gluconate Complexes in Natural Water Systems and Soils
The speciation of aluminum in natural waters is intricate, involving hydrolysis products and complexation with various inorganic and organic ligands. In the presence of gluconate, aluminum (Al(III)) can form stable complexes, particularly in alkaline to hyperalkaline solutions (pH > 12). Research has demonstrated the formation of a 1:1 complex between Al(III) and gluconate in such conditions. This complexation is a pH-independent condensation reaction. nih.gov The stability constant (log K) for this complex has been determined to be approximately 2.4 ± 0.4. nih.gov In this complex, the Al(III) ion adopts a tetrahedral geometry, likely with the Al(OH)₄⁻ species statistically distributed among the alcoholate groups of the gluconate. nih.gov
In natural waters, which typically have a lower pH, aluminum speciation is dominated by other forms. Studies have identified very stable aluminum complexes in natural waters with stability constants reaching up to 10¹⁷·⁴ M⁻¹ in less acidic solutions. nih.gov These strong complexes are often attributed to natural organic matter like fulvic acids. nih.govresearchgate.net While specific data on dihydroxyaluminum gluconate mobility in soils is limited, the general behavior of aluminum provides some insights. Dissolved aluminum concentrations in soil water tend to decrease with depth, suggesting the deep soil acts as a sink for aluminum. researchgate.netusgs.gov The mobility of aluminum is influenced by the type of water flow, with faster-moving water in macropores showing less neutralization and immobilization of aqueous aluminum compared to slower-moving water in micropores. researchgate.netusgs.gov The presence of organic ligands, such as gluconate, can influence this mobility by forming soluble complexes.
Interactions with Mineral Phases and Inorganic Surfaces in Geochemical Contexts
The interaction of aluminum-gluconate complexes with mineral surfaces is a critical aspect of its environmental chemistry, influencing mineral weathering, the fate of other metals, and the stability of engineered materials.
Gluconates are known to interact with mineral surfaces and can influence their dissolution and precipitation rates. In the context of cementitious materials, sodium gluconate is utilized as a retarder in liquid calcium aluminate cement (LCAC). mdpi.com It functions by inhibiting the hydration of cement clinker minerals, such as tricalcium silicate (B1173343) (C₃S), by adsorbing onto the dissolution sites on the silicate phase surface. nih.gov This adsorption reduces the rate of hydration and prolongs the setting time of the concrete. nih.gov
The presence of aluminum can also significantly affect mineral dissolution. Studies on the dissolution of soil minerals under hyperalkaline conditions have shown that aqueous aluminum can inhibit the dissolution of silica- and iron-bearing minerals. nih.gov This is attributed to a decrease in the concentration of free hydroxide (B78521) ions due to complexation with aluminum. nih.gov The dissolution rates of certain minerals, such as those containing potassium, can also be influenced by the presence of aqueous aluminum. nih.gov
The interaction of aqueous aluminum species with mineral surfaces like montmorillonite, kaolinite, and volcanic ash involves rapid adsorption of both monomeric and polynuclear aluminum hydroxide species. usgs.gov This adsorption can lead to the formation of microcrystalline gibbsite on the mineral surfaces. usgs.gov The presence of gluconate could modify these processes by competing for aluminum complexation and altering the nature of the adsorbed species.
Table 1: Effect of Gluconates on Material Properties
| Material/System | Gluconate Compound | Observed Effect | Reference |
| Liquid Calcium Aluminate Cement | Sodium Gluconate | Retards setting by inhibiting mineral hydration | mdpi.comnih.gov |
| Aluminum Alloy in Saline Solution | Ferrous Gluconate | Reduces corrosion rate by forming a protective film | researchgate.net |
| Aluminum Alloy in H₂SO₄ Solution | Ferrous Gluconate & Zinc Gluconate | Reduces corrosion rate | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The ability of gluconate to form complexes with metal ions suggests a potential role in the mobilization and sequestration of metals in the environment. While direct studies on this compound are lacking, the behavior of gluconates and other chelating agents provides a framework for understanding these processes.
Gluconates can form soluble complexes with various metal ions, which could enhance their mobility in soils and water. Conversely, the adsorption of these complexes onto mineral surfaces could lead to the sequestration of the metals. The effectiveness of this process depends on factors such as pH, the concentration of the chelating agent, and the nature of the mineral surfaces.
The sequestration of heavy metals in polluted soils is often associated with their binding to different soil fractions, such as carbonates, Fe-Mn oxides, and organic matter. researchgate.net The addition of chelating agents can alter the distribution of metals among these fractions. For instance, gluconate has been studied for its potential to be intercalated into layered double hydroxides (LDHs) for use as a "smart" anti-corrosion material, where it can be released to sequester corrosive ions like chloride. mdpi.com This suggests that aluminum-gluconate complexes could potentially interact with and sequester other ions in the environment.
Degradation Pathways and Environmental Fate under Varying pH, Temperature, and Redox Conditions
The degradation of aluminum-containing materials can be influenced by microbial activity. For instance, the degradation of aluminum metal has been shown to be enhanced in the presence of certain microorganisms that can produce acids or form biofilms, which interfere with the protective oxide layer. nasa.gov While not directly applicable to a dissolved salt, this highlights the potential role of microbial processes in the environmental fate of aluminum compounds. The degradation of other aluminum compounds, such as aluminum nitride, in aqueous environments proceeds through hydrolysis to form hydrated alumina (B75360) and eventually crystalline bayerite (Al(OH)₃). researchgate.net The rate of such reactions is dependent on factors like surface area and the presence of a porous product layer. researchgate.net
Role in Carbonate Mineral Formation and Stability (e.g., Dawsonite (B1143670) Analogs)
The formation of carbonate minerals in the presence of aluminum is a significant geochemical process. Dawsonite, a basic sodium aluminum carbonate mineral (NaAlCO₃(OH)₂), is a notable example. wikipedia.orgbritannica.com While simple aluminum carbonates are not well-characterized, dawsonite and other hydrated basic aluminum carbonate minerals are known to exist. wikipedia.org
The formation of dawsonite can occur in hydrothermal fluid inclusions and has been synthesized in the laboratory by bubbling carbon dioxide through a sodium aluminate solution. umich.edukoreascience.kr The presence of dissolved aluminum and carbonate is essential for its formation. While there is no direct evidence in the reviewed literature linking this compound to the formation of dawsonite or its analogs, the compound could potentially serve as a source of dissolved aluminum.
If this compound were to degrade, releasing aluminum ions into a carbonate-rich environment, it could contribute to the precipitation of aluminum-bearing carbonate minerals. The gluconate anion itself is not directly involved in the structure of dawsonite. However, its presence could influence the local solution chemistry, such as pH and the availability of aluminum, which in turn could affect the kinetics and stability of carbonate mineral formation.
Future Directions and Emerging Research Avenues in Dihydroxyaluminum Gluconate Chemical Science
Development of Sustainable and Green Synthetic Routes with Enhanced Efficiency
The future of dihydroxyaluminum gluconate synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. Current research trajectories are moving away from traditional synthesis methods towards more sustainable alternatives. A key area of focus is the use of bio-based starting materials and renewable solvents. For instance, the direct utilization of crude gluconic acid from biomass fermentation could streamline the production process, reducing the need for extensive purification steps that consume energy and generate waste.
Furthermore, the exploration of mechanochemical and sonochemical synthetic methods offers promising avenues for reducing solvent usage and lowering reaction temperatures. These techniques can enhance reaction kinetics and yield through physical activation, aligning with the core tenets of green chemistry. The development of continuous flow reactors is another critical area, which could lead to more controlled and efficient large-scale production of this compound with consistent quality. Research in this area will also focus on the recyclability of catalysts and the minimization of by-product formation, contributing to a more circular and sustainable chemical economy for this compound.
Exploration of Advanced Spectroscopic Probes for Real-Time Monitoring of Complexation and Reaction Kinetics
A deeper understanding of the formation and behavior of this compound necessitates the use of advanced spectroscopic techniques capable of real-time monitoring. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is emerging as a powerful tool for in-situ investigation of the complexation between aluminum species and gluconate ligands at solid-liquid interfaces. researchgate.net This technique can provide detailed information about the binding mechanisms and the structure of the resulting complexes as they form. researchgate.net
Future research will likely involve the application of multi-dimensional NMR spectroscopy, such as 2D and 3D experiments, to elucidate the precise coordination environment of the aluminum center and the conformation of the gluconate ligand within the complex. Raman spectroscopy will also be a valuable tool for studying the vibrational modes of the complex in both solid and solution states. The integration of these spectroscopic methods with kinetic modeling will allow for a comprehensive understanding of the reaction pathways and the factors that govern the rate of formation of this compound. This knowledge is crucial for optimizing reaction conditions to achieve desired product specifications. The development of novel fluorescent probes that can selectively bind to different aluminum-gluconate species could also enable real-time visualization of complexation dynamics in various environments. acs.org
Computational Design and Prediction of Novel Aluminum-Gluconate Architectures with Targeted Chemical Properties
Computational chemistry is set to play a pivotal role in the future of this compound research, enabling the in silico design and prediction of novel molecular architectures with tailored properties. Density Functional Theory (DFT) calculations are becoming increasingly valuable for investigating the electronic structure and bonding within aluminum-gluconate complexes. researchgate.netdergipark.org.trresearchgate.net These theoretical studies can provide insights into the stability of different isomeric forms and predict their spectroscopic signatures, which can then be validated experimentally. researchgate.netdergipark.org.trresearchgate.net
Molecular dynamics (MD) simulations will be instrumental in understanding the dynamic behavior of this compound in solution, including its interactions with solvent molecules and other chemical species. dergipark.org.traip.org This computational approach can predict macroscopic properties such as solubility and viscosity based on the underlying molecular interactions. The synergy of DFT and MD simulations will facilitate the rational design of new aluminum-gluconate derivatives with enhanced stability, specific reactivity, or other desired chemical characteristics. This predictive power will accelerate the discovery of new materials and formulations based on this versatile chemical scaffold.
Investigation of Interfacial Chemistry and Surface Interactions in Novel Material Systems (excluding final product applications)
The interfacial chemistry of this compound is a critical area of research, as its interactions with surfaces are fundamental to its behavior in various material systems. Understanding how this compound adsorbs onto and interacts with different substrates is essential for controlling the properties of composite materials and coatings. The presence of organic ligands, such as gluconate, can significantly influence the nucleation and growth of aluminum hydroxide (B78521) phases on surfaces. osti.gov
Future studies will likely employ surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to probe the nature of the chemical bonds formed between this compound and various surfaces. These investigations will shed light on the orientation and conformation of the adsorbed molecules, which in turn dictate the surface properties. The insights gained from these studies will be crucial for the rational design of new material systems where the controlled deposition and interaction of this compound at interfaces are paramount. This fundamental understanding of surface interactions is a prerequisite for the development of advanced materials with tailored functionalities. scribd.com
Integrated Experimental and Theoretical Approaches for Comprehensive Chemical System Understanding
The future of chemical science for this compound lies in the powerful synergy between experimental and theoretical approaches. An integrated strategy, where computational predictions guide experimental design and experimental results validate and refine theoretical models, will lead to a comprehensive understanding of this complex chemical system. For example, DFT calculations can predict the vibrational frequencies of different aluminum-gluconate species, which can then be compared with experimental data from FTIR and Raman spectroscopy to confirm their presence and structure. researchgate.net
Q & A
Basic Research: How can researchers optimize the synthesis and characterization of dihydroxyaluminum gluconate for reproducibility?
Answer:
Synthesis protocols should prioritize stoichiometric control of aluminum and gluconate ions under controlled pH (e.g., pH 5–7) to avoid hydrolysis or precipitation. Characterization requires multi-modal validation:
- FTIR spectroscopy to confirm Al–O–C bonding and gluconate coordination.
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.
- X-ray diffraction (XRD) for crystallinity evaluation.
For reproducibility, document reaction parameters (temperature, agitation rate) and use standardized reference materials (e.g., USP-grade gluconic acid ).
Advanced Research: What methodological approaches resolve contradictions in this compound’s gastroprotective efficacy across preclinical models?
Answer:
Discrepancies in efficacy (e.g., ulcer inhibition in rodents vs. limited effects in primates) may stem from interspecies metabolic differences or gastric pH variability. Mitigate this by:
- Dose-response standardization : Use in vivo pH telemetry (as in Konturek et al., 1991 ) to correlate intragastric pH with ulcer healing.
- Mechanistic studies : Compare aluminum ion release kinetics via ICP-MS in simulated gastric fluid (pH 1.5–3.5) vs. neutral conditions.
- Meta-analysis : Aggregate data from studies with shared endpoints (e.g., mucosal prostaglandin E2 levels) to identify confounding variables .
Basic Research: How to quantify aluminum bioavailability in this compound formulations to assess safety thresholds?
Answer:
Use inductively coupled plasma mass spectrometry (ICP-MS) with isotope dilution for trace aluminum detection in biological matrices (serum, urine). Validate against:
- Chelation controls : Compare with aluminum hydroxide to differentiate free vs. complexed Al³⁺.
- Pharmacokinetic modeling : Estimate renal clearance rates using compartmental analysis (e.g., two-compartment model) .
Note: Safety thresholds should align with FDA’s 5 μg Al/g daily limit for parenteral products.
Advanced Research: What experimental designs are effective for evaluating this compound’s interaction with polymyxins in critical care settings?
Answer:
Adapt a quasi-experimental design with matched cohorts (e.g., patients receiving polymyxins with/without aluminum adjuvants). Key steps:
- Endpoint selection : Track respiratory failure rates (intubation, ICU transfer) as primary outcomes .
- Statistical rigor : Apply unpaired t-tests for continuous variables (e.g., PaO₂/FiO₂ ratios) and Fisher’s exact test for categorical outcomes (e.g., survival rates) .
- Confounder adjustment : Control for baseline comorbidities (e.g., renal impairment) using multivariate regression.
Basic Research: What analytical methods validate the stability of this compound under varying storage conditions?
Answer:
Conduct accelerated stability studies (ICH Q1A guidelines) with:
- HPLC-UV : Monitor gluconate degradation products (e.g., glucono-δ-lactone) at 210 nm .
- pH monitoring : Track formulation pH shifts (>0.5 units indicates instability).
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
Advanced Research: How can researchers reconcile conflicting data on this compound’s role in citrate transport inhibition for anticancer applications?
Answer:
Contradictions arise from divergent models (in vitro vs. in vivo) and citrate concentration gradients. Address this via:
- Isotopic tracing : Use ¹³C-citrate to quantify uptake inhibition in cancer cell lines (e.g., HeLa) .
- Synergistic assays : Test gluconate’s potentiation of chemotherapeutics (e.g., doxorubicin) using Chou-Talalay combination indices .
- ROS profiling : Measure reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) to validate indirect apoptosis mechanisms .
Basic Research: What are best practices for ensuring analytical specificity in gluconate quantification when using enzymatic or chromatographic methods?
Answer:
- Enzymatic assays : Use glucose oxidase/peroxidase systems with pre-treatment steps (e.g., ultrafiltration) to exclude interfering sugars (e.g., glucose, fructose) .
- HPLC : Employ ion-pair chromatography (e.g., with tetrabutylammonium phosphate) to resolve gluconate from structurally similar anions (e.g., glucuronate) .
- Cross-validation : Compare results with NMR (¹H, ¹³C) for absolute quantification .
Advanced Research: What strategies improve translational relevance of preclinical data on this compound’s anti-inflammatory effects?
Answer:
- Omics integration : Perform transcriptomic profiling (RNA-seq) of treated macrophages to identify NF-κB or NLRP3 inflammasome modulation .
- Humanized models : Use transgenic mice expressing human Toll-like receptors (TLRs) to mimic immune responses .
- Dose extrapolation : Apply allometric scaling (e.g., body surface area) to align rodent doses with human equivalents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
